molecular formula C16H13F2N3OS2 B2667584 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea CAS No. 1396867-39-2

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Cat. No.: B2667584
CAS No.: 1396867-39-2
M. Wt: 365.42
InChI Key: RLKHVXXONIQQKV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiazolyl group, and a urea moiety

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole ring, followed by the introduction of the thiophene and methyl groups. The final step involves the coupling of the difluorophenyl group with the thiazole derivative through a urea linkage. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-(thiazol-5-yl)urea: Lacks the methyl and thiophene groups, resulting in different chemical and biological properties.

    1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)urea:

    1-(2,4-Difluorophenyl)-3-(methylthiazol-5-yl)urea: Lacks the thiophene group, affecting its overall chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-12-5-4-10(17)7-11(12)18/h2-7H,8H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHVXXONIQQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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